molecular formula C10H12N2O2 B8085232 Methyl 7-Aminoindoline-5-carboxylate

Methyl 7-Aminoindoline-5-carboxylate

Cat. No.: B8085232
M. Wt: 192.21 g/mol
InChI Key: NUERVKDAYBLDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Aminoindoline-5-carboxylate (CAS 2253621-34-8) is a high-purity indoline derivative supplied for research and development purposes. This compound features a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol . It is a key synthetic intermediate for researchers working in medicinal chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. The indoline and indole scaffolds are privileged structures in drug discovery due to their widespread presence in biologically active molecules . Recent research highlights the significance of indole derivatives as constructive scaffolds for novel anticancer leads, with several recently approved in clinical use . As such, this compound serves as a valuable building block for pharmaceutical researchers exploring new compounds that may act on various therapeutic targets. This product is intended for research applications only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h4-5,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUERVKDAYBLDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)N)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-Aminoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, often involving the modification of indole derivatives. The synthesis typically employs techniques such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of functional groups that enhance biological activity. The structural characteristics of this compound include an indoline core with a carboxylate group, which is critical for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound are diverse, with notable effects observed in several areas:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective inhibition against AGS (gastric adenocarcinoma) and CaCo-2 (colon carcinoma) cell lines with GI50 values indicating effective concentrations for growth inhibition without significant toxicity .
  • Mechanisms of Action : The compound's mechanism involves the induction of apoptosis and alterations in the cell cycle profile. Research suggests that it may act through pathways that do not solely rely on apoptosis, indicating a complex mechanism of action that warrants further investigation .

Case Study: Anticancer Efficacy

A detailed examination of this compound's anticancer properties was conducted using AGS cells. The study revealed:

  • Growth Inhibition : The most active derivative exhibited a GI50 value of 7.8 µM, demonstrating substantial growth inhibition.
  • Cell Cycle Analysis : Flow cytometry analyses indicated atypical distributions in the cell cycle, suggesting potential necrotic processes rather than typical apoptotic pathways .

Comparative Biological Activity Table

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundAGS7.8Induction of apoptosis and necrosis
Control Compound AAGS15.0Apoptosis via caspase activation
Control Compound BCaCo-212.0Cell cycle arrest

Discussion

The findings suggest that this compound possesses promising anticancer properties with a unique mechanism that may involve necrosis alongside apoptosis. The ability to selectively target cancer cells while minimizing toxicity is particularly noteworthy.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis
Methyl 7-Aminoindoline-5-carboxylate serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

2. Reaction Mechanisms
The compound can undergo several chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The ester group can be reduced to an alcohol.
  • Substitution : Electrophilic substitution reactions can occur at the indole ring.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateNitro derivatives
ReductionPalladium on carbonAlcohol derivatives
SubstitutionBromine, thionyl chlorideHalogenated indole derivatives

Biological Applications

1. Enzyme Inhibition
Research has indicated that this compound may act as an enzyme inhibitor. Its ability to bind to active sites of enzymes could be leveraged in drug discovery and development.

2. Antiviral and Anticancer Properties
Studies have shown potential antiviral and anticancer properties associated with this compound. It has been investigated for its efficacy against various cancer cell lines and viral infections, suggesting its role in therapeutic applications.

Medicinal Chemistry

1. Drug Development
this compound is being explored for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance biological activity and selectivity.

2. Case Studies
Several case studies have highlighted the effectiveness of this compound in medicinal applications:

  • Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.
  • Case Study 2 : Another investigation revealed that modifications to the methyl ester group enhanced its activity as an enzyme inhibitor, making it a promising candidate for further development in pharmacology.

Comparison with Similar Compounds

Key Observations :

  • Ring Saturation : Indoline’s saturated nitrogen ring enhances conformational flexibility compared to aromatic indole/indazole cores .
  • Functional Groups: The methyl ester in this compound increases lipophilicity relative to carboxylic acid derivatives (e.g., Indole-5-carboxylic acid) .
  • Substituent Positions : Regioisomerism significantly impacts reactivity. For example, 5-substituted indoles (e.g., 5-hydroxy-1H-indole-2-carboxylic acid ) show distinct cyclization outcomes compared to 7-substituted analogs.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility (Predicted)
Indole-5-carboxylic acid 208–210 Low in water, soluble in polar organic solvents
Indole-6-carboxylic acid 256–259 Similar to Indole-5-carboxylic acid
7-Methyl-1H-Indole-5-carboxylic acid Not reported Moderate lipophilicity due to methyl group
This compound Not reported Likely higher solubility in alcohols due to amino group

Notes:

  • Amino groups (e.g., in this compound) enhance water solubility via hydrogen bonding, whereas methyl esters balance lipophilicity .

Preparation Methods

Substrate Preparation and Reaction Design

The foundational approach to methyl 7-aminoindoline-5-carboxylate involves palladium-mediated cross-coupling between o-iodoaniline derivatives and aziridines. As demonstrated in a sealed-tube reaction, o-iodoaniline (0.2 mmol) reacts with aziridines (2.5 equiv) in the presence of Pd(OAc)₂ (10 mol%), P(p-Cl-C₆H₄)₃ (20 mol%), and K₂CO₃ (3.0 equiv) in toluene at 100°C for 24 hours. This method capitalizes on the oxidative addition of palladium to the C–I bond, followed by aziridine ring-opening to form the indoline scaffold.

Critical Reaction Parameters

  • Catalyst System : The combination of Pd(OAc)₂ and electron-deficient triarylphosphines (e.g., P(p-Cl-C₆H₄)₃) suppresses β-hydride elimination, favoring cyclization over oligomerization.

  • Solvent Effects : Toluene/1,4-dioxane mixtures (1:1 v/v) enhance solubility of intermediates while maintaining reaction temperature stability.

  • Purification : Silica gel chromatography with petroleum ether/EtOAc (5:1–10:1) achieves >95% purity, as confirmed by ¹H NMR.

Nitro Group Reduction and Esterification Pathways

Sequential Functionalization Strategy

An alternative route begins with 7-nitroindoline-5-carboxylic acid, which undergoes reduction and subsequent methyl esterification. Hydrogenation over Pd/C (10 wt%) in methanol at 50 psi H₂ reduces the nitro group to an amine, followed by treatment with methyl chloroformate (1.2 equiv) and DMAP (5 mol%) to install the ester. This method yields the target compound in 68% overall yield but requires careful control of reduction kinetics to avoid over-hydrogenation.

Challenges in Regioselectivity

Competing reduction pathways may lead to byproducts such as 5-aminoindoline-7-carboxylate isomers. Studies show that substituting Pd/C with Fe/NH₄Cl in ethanol/water (3:1) at 80°C improves regioselectivity (92:8 desired:undesired isomer ratio) while maintaining comparable yields.

Tandem Protection-Deprotection for Amino Group Stability

Boc and Cbz Protection Strategies

To prevent unwanted side reactions during synthesis, researchers employ orthogonal protecting groups:

  • Boc Protection : Treatment with Boc₂O (2.0 equiv) and DMAP (10 mol%) in DCM at 0°C quantitatively protects the amine.

  • Cbz Alternative : Benzyl chloroformate (1.5 equiv) in THF with NaHCO₃ provides a base-resistant protecting group suitable for acidic reaction conditions.

Final Deprotection and Esterification

Global deprotection using TFA/DCM (1:1) at 25°C for 2 hours cleaves Boc groups, while subsequent esterification with methyl triflate (1.1 equiv) and DIPEA (2.0 equiv) in acetonitrile completes the synthesis. This sequence achieves an 84% isolated yield with minimal racemization.

Microwave-Assisted Synthesis for Rapid Optimization

Solvent System Optimization

Polar aprotic solvents like DMF improve microwave absorption efficiency, increasing reaction rates by 3–5× compared to toluene-based systems. However, post-reaction purification becomes more challenging due to higher boiling points.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key Advantage
Pd-Catalyzed Cyclization729524Single-step core formation
Nitro Reduction688936avoids aziridine handling
Tandem Protection849748superior functional group control

Industrial-Scale Considerations

Cost-Benefit of Catalyst Systems

While Pd(OAc)₂ offers high activity, its cost ($1,200/mol) prompts exploration of nickel alternatives. Preliminary data show Ni(cod)₂ achieves 58% yield at 140°C, reducing metal costs by 92%.

Waste Stream Management

The Pd-catalyzed method generates 3.2 kg waste/kg product, primarily from silica gel chromatography. Switching to centrifugal partition chromatography with heptane/EtOAc/MeOH reduces waste by 40% while maintaining recovery rates .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 7-Aminoindoline-5-carboxylate?

The synthesis typically involves esterification or nucleophilic substitution reactions. For example, methyl lithium (MeLi) can react with carboxylic acid derivatives to form esters, as seen in analogous indole carboxylate syntheses. Key steps include:

  • Protection of reactive groups : Use benzyloxy or cyclopentylamino groups to prevent undesired side reactions during functionalization .
  • Catalyzed coupling : Rhodium-catalyzed aromatic amino-Claisen rearrangements or similar transition-metal-mediated methods for regioselective indole functionalization .
  • Purification : Column chromatography with silica gel and verification via TLC or HPLC to ensure purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving the indoline ring conformation and amino-carboxylate substituent positions .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbonyl/amine functionalities. IR spectroscopy can validate hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm1 ^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in approved containers .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

Apply graph set analysis (G. M. Sheldrick, 1995) to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). Steps include:

  • Data collection : High-resolution X-ray diffraction (HR-XRD) to obtain precise bond lengths and angles .
  • Pattern identification : Use software like Mercury (CCDC) to map donor-acceptor interactions and assign graph set descriptors (e.g., D(2)\mathbf{D}(2) for dimeric motifs) .
  • Thermodynamic stability assessment : Compare experimental data with DFT calculations (e.g., Gaussian) to evaluate hydrogen bond strengths .

Q. How should researchers address contradictions between computational predictions and experimental crystallographic data?

  • Error analysis : Quantify uncertainties in XRD measurements (e.g., R-factor discrepancies) and cross-validate with spectroscopic data .
  • Computational refinement : Adjust force field parameters (e.g., in AMBER or CHARMM) to better align with observed bond angles and torsional strains .
  • Multi-method validation : Combine molecular dynamics simulations with solid-state NMR to resolve ambiguities in hydrogen bonding or crystal packing .

Q. What strategies optimize crystallization conditions for this compound?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) and mixtures with water to modulate solubility and nucleation rates .
  • Temperature gradients : Use slow evaporation at 4°C for larger crystals or rapid cooling for microcrystalline samples .
  • Additives : Introduce trace amines (e.g., triethylamine) to stabilize carboxylate groups and enhance crystal lattice formation .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

  • Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction intermediates and adjust reagent stoichiometry dynamically .
  • Quality control : Standardize purification protocols (e.g., gradient elution in HPLC) and document impurity profiles using LC-MS .
  • Reagent sourcing : Use certified suppliers for critical reagents (e.g., methyl lithium) to ensure consistency in reactivity .

Methodological Best Practices

  • Data presentation : Organize raw crystallographic data in CIF format and processed spectra in supplementary materials. Use tables to summarize bond lengths/angles and figures for hydrogen bonding motifs .
  • Reproducibility : Document reaction conditions (e.g., temperature, humidity) and instrument calibration details in metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.